molecular formula C14H14N6 B14146437 2,5-Bis(4-aminophenyl)-4-amino-1,2,4-triazole CAS No. 34114-22-2

2,5-Bis(4-aminophenyl)-4-amino-1,2,4-triazole

Cat. No.: B14146437
CAS No.: 34114-22-2
M. Wt: 266.30 g/mol
InChI Key: FXWZZYVZICCMOF-UHFFFAOYSA-N
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Description

3,5-Bis(4-aminophenyl)-4H-1,2,4-triazole-4-amine is an organic compound with the molecular formula C24H21N3. This compound is characterized by the presence of two aminophenyl groups attached to a triazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-aminophenyl)-4H-1,2,4-triazole-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitroacetophenone with hydrazine hydrate to form the triazole ring, followed by reduction of the nitro groups to amines . The reaction conditions often include the use of polar solvents such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-aminophenyl)-4H-1,2,4-triazole-4-amine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are typical.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used to introduce acyl or sulfonyl groups.

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted triazoles, and various functionalized derivatives depending on the reagents used.

Scientific Research Applications

3,5-Bis(4-aminophenyl)-4H-1,2,4-triazole-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-Bis(4-aminophenyl)-4H-1,2,4-triazole-4-amine exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the triazole ring can interact with enzymes and receptors, modulating their function. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(4-aminophenyl)-4H-1,2,4-triazole-4-amine is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where the triazole ring’s properties are advantageous.

Properties

CAS No.

34114-22-2

Molecular Formula

C14H14N6

Molecular Weight

266.30 g/mol

IUPAC Name

3,5-bis(4-aminophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H14N6/c15-11-5-1-9(2-6-11)13-18-19-14(20(13)17)10-3-7-12(16)8-4-10/h1-8H,15-17H2

InChI Key

FXWZZYVZICCMOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)C3=CC=C(C=C3)N)N

Origin of Product

United States

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